ベルカリンA

概要

説明

科学的研究の応用

Verrucarin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of trichothecenes.

Biology: Verrucarin A is used to investigate the mechanisms of fungal toxicity and resistance in plants.

Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit protein synthesis and induce apoptosis in cancer cells

作用機序

Verrucarin Aは、主にタンパク質生合成を阻害することでその効果を発揮します。 翻訳中のタンパク質伸長に不可欠な酵素であるペプチジル転移酵素の活性を阻害します . この阻害は、不完全なポリペプチドの蓄積につながり、最終的に影響を受けた細胞のアポトーシスを引き起こします . Verrucarin Aは、細胞毒性効果に寄与する、ミトゲン活性化タンパク質キナーゼ経路を含む、さまざまなシグナル伝達経路も活性化します .

類似化合物:

- Roridin A

- Satratoxin H

- T-2 Toxin

比較: Verrucarin Aは、その特定の置換パターンと、C-4とC-15の位置を結ぶ追加の環の存在のために、トリコテセン類の中でユニークです . この構造的特徴は、他のトリコテセン類に比べて高い細胞毒性をもたらします . Roridin AやSatratoxin Hなどの化合物は、強力な細胞毒性効果も示しますが、Verrucarin Aのユニークな構造は、タンパク質合成を阻害し、アポトーシスを誘導する上で特に効果的です .

生化学分析

Biochemical Properties

Verrucarin A is known to inhibit protein biosynthesis by preventing peptidyl transferase activity . This class of toxins, including Verrucarin A, mainly interacts with ribosomes and blocks peptide-bond formation and translation initiation . The olefin and epoxide within the basic trichothecene structure of Verrucarin A are crucial for toxicity .

Cellular Effects

Verrucarin A has been shown to inhibit the growth of various cancer cell lines, including leukemia and breast cancer . It activates caspases and apoptosis and inflammatory signaling in macrophages . Verrucarin A increases the levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss, cytochrome c release, caspase activation, and apoptosis .

Molecular Mechanism

Verrucarin A exerts its effects at the molecular level through several mechanisms. It effectively increases the phosphorylation of p38MAPK and diminishes the phosphorylation of ERK/Akt . It also causes cell cycle deregulation through the induction of p21 and p53 . Furthermore, it has been suggested that Verrucarin A inhibits SRC-3 through its interaction with an upstream effector .

Temporal Effects in Laboratory Settings

Verrucarin A has been shown to induce apoptotic cell death in a dose- and time-dependent manner . It has been observed to cause chromatin condensation, cell shrinkage, and nuclear fragmentation over time .

Dosage Effects in Animal Models

While specific studies on dosage effects of Verrucarin A in animal models are limited, it’s known that Verrucarin A is cytotoxic toward multiple types of cancer cells at low nanomolar concentrations .

Metabolic Pathways

Trichothecenes, including Verrucarin A, are generally formed via the mevalonate pathway beginning with the precursor farnesyl pyrophosphate (FPP) . After cyclization of FPP to form trichodiene, a series of oxygenation events occur .

準備方法

合成経路と反応条件: Verrucarin Aの生合成は、前駆体であるファルネシルピロリン酸から始まり、環化してトリコジエンを形成します . その後、シトクロムP450酵素によって触媒される一連の酸素化が起こり、イソトリコジオールが形成されます . イソトリコジオールはその後異性化してトリコテカンコア構造を生成し、さらにヒドロキシル化とアシル化を受けてVerrucarin Aを形成します .

工業生産方法: Verrucarin Aの工業生産には、通常、収量を最大限にするために制御された条件下でフザリウム種などの真菌を培養することが含まれます . 次に、化合物はさまざまなクロマトグラフィー技術を使用して抽出および精製されます .

化学反応の分析

反応の種類: Verrucarin Aは、次のようなさまざまな種類の化学反応を起こします。

酸化: 化合物は酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、Verrucarin Aに存在する官能基を修飾することができます。

置換: 置換反応は、分子のさまざまな位置で起こることができ、さまざまな類似体が形成されます。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます .

主要な生成物: これらの反応から形成される主要な生成物には、さまざまな酸化、還元、および置換されたVerrucarin A誘導体が含まれ、それぞれが異なる生物活性を示します .

4. 科学研究への応用

Verrucarin Aは、幅広い科学研究への応用があります。

類似化合物との比較

- Roridin A

- Satratoxin H

- T-2 Toxin

Comparison: Verrucarin A is unique among trichothecenes due to its specific substitution pattern and the presence of an additional ring linking the C-4 and C-15 positions . This structural feature contributes to its high cytotoxicity compared to other trichothecenes . While compounds like Roridin A and Satratoxin H also exhibit potent cytotoxic effects, Verrucarin A’s unique structure makes it particularly effective in inhibiting protein synthesis and inducing apoptosis .

特性

IUPAC Name |

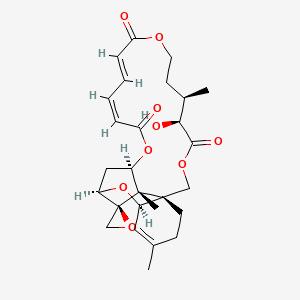

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGUZJQJYVUHS-IDXDZYHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017607 | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Verrucarin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-09-2 | |

| Record name | Verrucarin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verrucarin� A from Myrothecium sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERRUCARIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

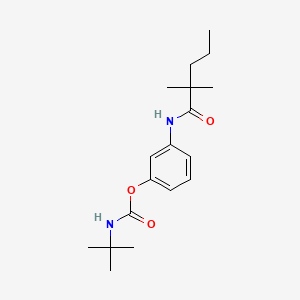

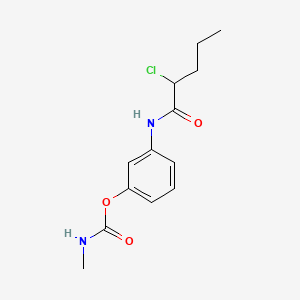

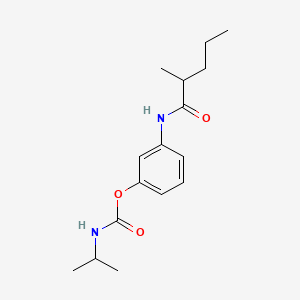

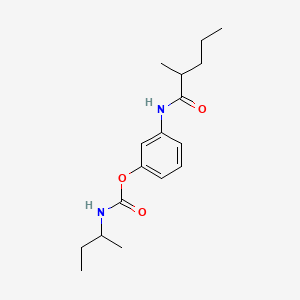

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。